4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide
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Overview
Description
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazolopyridazine ring system, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of 4-amino-4H-1,2,4-triazole with acetylacetone under acidic conditions.
Attachment of the Propanoyl Group: The propanoyl group is introduced by reacting the triazolopyridazine intermediate with propanoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the propanoyl-substituted triazolopyridazine with 4-aminobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazolopyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine: A precursor in the synthesis of the target compound, known for its pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with similar biological activities, used in drug design and development.
Uniqueness
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide is unique due to its specific structural combination of a triazolopyridazine core with a benzamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C17H18N6O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H18N6O2/c1-10-14(11(2)22-23-9-19-21-17(10)23)7-8-15(24)20-13-5-3-12(4-6-13)16(18)25/h3-6,9H,7-8H2,1-2H3,(H2,18,25)(H,20,24) |
InChI Key |
XGFFOMZYQGLXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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